Benzyl-alpha,alpha-d2 bromide

Description

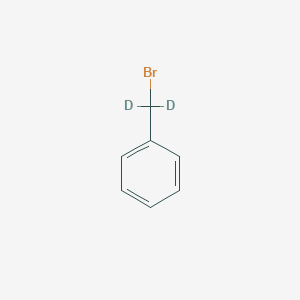

Structure

3D Structure

Properties

IUPAC Name |

[bromo(dideuterio)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEZXYOZHKGVCM-NCYHJHSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480951 | |

| Record name | [Bromo(~2~H_2_)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51271-29-5 | |

| Record name | [Bromo(~2~H_2_)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl bromide-α,α-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-alpha,alpha-d2 bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-alpha,alpha-d2 bromide (C₆H₅CD₂Br) is a deuterated isotopologue of benzyl bromide, a versatile reagent in organic synthesis. The substitution of protium (¹H) with deuterium (²H) at the benzylic position imparts unique physicochemical properties, making it an invaluable tool for elucidating reaction mechanisms, particularly in studies involving the kinetic isotope effect. This guide provides a comprehensive overview of the physical properties, synthesis, analytical characterization, and key applications of this compound for the discerning scientific professional.

This compound is primarily utilized in synthetic organic chemistry and medicinal chemistry.[1] Its deuteration allows for the tracing of reaction pathways and can alter the metabolic fate of parent molecules, a principle of growing importance in drug development.[1] The heavier deuterium isotopes form stronger covalent bonds with carbon compared to protium, which can influence reaction rates and provide deep mechanistic insights.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2] The incorporation of two deuterium atoms at the alpha-position results in a slight increase in molecular weight compared to its non-deuterated counterpart. Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅CD₂Br | [3] |

| Molecular Weight | 173.05 g/mol | [4][5] |

| CAS Number | 51271-29-5 | [3][4] |

| Appearance | Colorless-Pale Yellow Liquid | [2][3] |

| Boiling Point | 198-199 °C (lit.) | [4][5] |

| Melting Point | -3 to -1 °C (lit.) | [4][5] |

| Density | 1.455 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.575 (lit.) | [4][5] |

| Isotopic Purity | Typically ≥98 atom % D | [3][4] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from a suitable benzoyl precursor. The key is the initial reduction to form Benzyl-alpha,alpha-d2 alcohol, which is then converted to the desired bromide.

Caption: Influence of reaction mechanism on the SKIE.

In nucleophilic substitution reactions of benzyl bromide, the magnitude of the α-deuterium SKIE (kH/kD) can help distinguish between Sₙ1 and Sₙ2 pathways:

-

Sₙ2 Mechanism: The transition state involves a pentacoordinate carbon, which is sterically more crowded than the sp³-hybridized ground state. This increased crowding raises the energy of the C-D out-of-plane bending vibrations. The result is a small SKIE, typically close to unity (kH/kD ≈ 1.00) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). [1]* Sₙ1 Mechanism: The rate-determining step is the formation of a carbocation. The transition state for this step involves rehybridization from sp³ to sp². This change leads to a loosening of the C-D bending vibrations, lowering their force constants. Consequently, a significant normal SKIE is observed (kH/kD > 1), often in the range of 1.07-1.15 per deuterium atom. [1][6] By comparing the reaction rates of this compound and its non-deuterated analog, researchers can gain critical evidence about the structure of the transition state and, by extension, the reaction mechanism. [6][7]

Safety and Handling

This compound should be handled with the same precautions as benzyl bromide. It is a lachrymator and is irritating to the skin, eyes, and respiratory system. [4]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, amines, and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than just a heavy version of a common synthetic reagent. Its true value lies in the subtle yet profound effects of its isotopic substitution. For the researcher in drug development or physical organic chemistry, it offers a precise tool to dissect reaction mechanisms, understand enzymatic transformations, and rationally design molecules with tailored metabolic profiles. The principles outlined in this guide—from its fundamental physical properties to the nuanced interpretation of its kinetic behavior—provide a solid foundation for its effective application in the laboratory.

References

-

Secondary Kinetic Isotope Effects in Oxidative Addition of Benzyl Bromide to Dimethylplatinum(II) Complexes. (2013). Semantic Scholar. [Link]

-

Synthesis of benzyl bromides by bromination or substitution. Organic Chemistry Portal. [Link]

-

General Procedure for Conversion of Benzylic Alcohols into the Corresponding Benzyl Bromides. (n.d.). Supporting Information. [Link]

-

Secondary Kinetic Isotope Effects in Oxidative Addition of Benzyl Bromide to Dimethylplatinum(II) Complexes. (2006). ResearchGate. [Link]

-

Quick and partial report on benzyl bromide synthesis. (2023). Sciencemadness.org. [Link]

-

Westaway, K. C., & Ali, S. F. (1979). Isotope effects in nucleophilic substitution reactions. 11. Secondary a-deuterium kinetic isotope effects: a criterion of mechanism? Canadian Journal of Chemistry, 57(11), 1354-1361. [Link]

-

Supporting Information for Wiley-VCH. (2007). Wiley Online Library. [Link]

-

Synthesis of benzyl bromide. (n.d.). PrepChem.com. [Link]

-

Supporting Information. (2018). The Royal Society of Chemistry. [Link]

-

Use of Isotopes for Studying Reaction Mechanisms. (n.d.). Indian Academy of Sciences. [Link]

- Method for preparing benzyl bromide. (2011).

-

Illustrated Glossary of Organic Chemistry - Fragment ion. (n.d.). UCLA Chemistry and Biochemistry. [Link]

- Benzyl bromide synthesis method. (2012).

-

Kinetic Isotope Effects. (2024). Chemistry LibreTexts. [Link]

-

Preparation of benzyl alcohol. (n.d.). PrepChem.com. [Link]

-

Benzylbromide - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

- Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings. (2015).

-

This journal is © The Royal Society of Chemistry 2018. (2018). The Royal Society of Chemistry. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

IR Spectroscopy Tutorial: Alkanes. (n.d.). University of Colorado Boulder. [Link]

-

a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl... (2020). ResearchGate. [Link]

-

IR spectra in the νOH stretching region of A) benzyl alcohols,... (2013). ResearchGate. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]

- 3. Benzyl-α,α-d2 Bromide | CymitQuimica [cymitquimica.com]

- 4. Benzyl bromide-a,a-d2 D 98atom 51271-29-5 [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Benzyl-alpha,alpha-d2 Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterium Labeling in Scientific Research

In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of deuterium, a stable isotope of hydrogen, into organic molecules has emerged as a powerful tool. This isotopic substitution, while seemingly minor, can profoundly influence a molecule's physicochemical properties. The increased mass of deuterium can alter vibrational frequencies of chemical bonds, leading to a phenomenon known as the kinetic isotope effect (KIE), which can slow down metabolic processes involving C-H bond cleavage. This has significant implications in drug development, where enhanced metabolic stability can lead to improved pharmacokinetic profiles. Furthermore, deuterated compounds serve as invaluable probes in mechanistic studies and as internal standards in quantitative mass spectrometry. This guide provides a detailed exploration of Benzyl-alpha,alpha-d2 bromide, a key reagent for introducing the deuterated benzyl moiety in organic synthesis.

Part 1: Chemical Structure and Properties of this compound

This compound, also known as (bromomethyl-d2)benzene, is an isotopologue of benzyl bromide where the two hydrogen atoms at the benzylic (alpha) position are replaced with deuterium atoms.

Chemical Structure:

Figure 1: Chemical structure of this compound.

The core of the molecule is a benzene ring attached to a bromomethyl group. The key feature is the presence of two deuterium atoms on the benzylic carbon, which imparts its unique properties.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are very similar to its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium.

| Property | Value | Source |

| CAS Number | 51271-29-5 | |

| Molecular Formula | C₇H₅D₂Br | |

| Molecular Weight | 173.05 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 198-199 °C (lit.) | |

| Melting Point | -3 to -1 °C (lit.) | |

| Density | 1.455 g/mL at 25 °C | |

| Isotopic Purity | Typically ≥98 atom % D |

Part 2: Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high isotopic purity. A common and efficient strategy involves the preparation of a deuterated precursor, Benzyl-alpha,alpha-d2 alcohol, followed by its conversion to the corresponding bromide.

Synthesis of Benzyl-alpha,alpha-d2 Alcohol

A robust method for the synthesis of α,α-dideuterio benzyl alcohols is the reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) and deuterium oxide (D₂O) as the deuterium source.[1][2] This method is advantageous due to its operational simplicity, high deuterium incorporation, and excellent functional group tolerance.[1]

Reaction Scheme:

Sources

Unveiling Reaction Pathways: A Technical Guide to the Application of Benzyl-α,α-d2 Bromide in Mechanistic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Isotopic Labeling in Mechanistic Chemistry

In the intricate world of chemical reactions, elucidating the precise sequence of bond-forming and bond-breaking events that constitute a reaction mechanism is a paramount objective. Among the most powerful tools at the disposal of the modern chemist for such investigations is the use of isotopically labeled compounds. The substitution of an atom with one of its heavier, stable isotopes can introduce a subtle yet measurable change in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). This effect serves as a sensitive probe, providing invaluable insights into the transition state of the rate-determining step of a reaction.[1][2]

Benzyl-α,α-d2 bromide (C₆H₅CD₂Br), a deuterated analog of benzyl bromide, is a particularly useful reagent in this regard. The replacement of the two benzylic protons with deuterium atoms allows researchers to probe reactions occurring at this benzylic position. This guide provides an in-depth exploration of the applications of Benzyl-α,α-d2 bromide in research, focusing on its role in distinguishing between nucleophilic substitution pathways and elucidating the mechanisms of organometallic reactions.

The Kinetic Isotope Effect: A Window into the Transition State

The kinetic isotope effect is quantified as the ratio of the rate constant of a reaction with a light isotope (k_L) to that with a heavy isotope (k_H). For deuterium labeling, this is expressed as k_H/k_D. The magnitude of the KIE can reveal whether the bond to the isotope is broken in the rate-determining step and can provide information about the geometry of the transition state.[1][2][3]

-

Primary Kinetic Isotope Effect (PKIE): A large KIE value (typically k_H/k_D > 2) is observed when the bond to the isotopically labeled atom is broken during the rate-determining step. This is because the heavier isotope has a lower zero-point vibrational energy, leading to a higher activation energy for bond cleavage.

-

Secondary Kinetic Isotope Effect (SKIE): A smaller KIE value (typically close to 1) is observed when the bond to the isotopically labeled atom is not broken in the rate-determining step. However, the magnitude of the SKIE can still provide valuable information about changes in hybridization at the carbon atom bearing the isotope.[4]

-

An inverse KIE (k_H/k_D < 1) is often associated with a change from sp² to sp³ hybridization at the transition state.

-

A normal KIE (k_H/k_D > 1) can indicate a change from sp³ to sp² hybridization.

-

Application 1: Differentiating Sₙ1 and Sₙ2 Nucleophilic Substitution Mechanisms

A classic application of Benzyl-α,α-d2 bromide is in distinguishing between the Sₙ1 and Sₙ2 mechanisms of nucleophilic substitution. Benzyl bromide itself is a substrate that can undergo substitution by either pathway, depending on the reaction conditions.[5][6]

The Sₙ2 Pathway: A Concerted Attack

In the Sₙ2 mechanism, the nucleophile attacks the carbon atom at the same time as the leaving group departs. This is a single, concerted step. For Benzyl-α,α-d2 bromide, the C-D bonds are not broken in this process. However, the hybridization of the benzylic carbon changes from sp³ in the reactant to a more sp²-like state in the trigonal bipyramidal transition state. This change in hybridization leads to a small, normal secondary kinetic isotope effect.

The Sₙ1 Pathway: A Stepwise Process

The Sₙ1 mechanism proceeds through a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. The benzyl carbocation is stabilized by resonance. The C-D bonds are not broken in this step, but the hybridization of the benzylic carbon changes from sp³ to sp². This significant change in geometry results in a more pronounced normal secondary kinetic isotope effect compared to the Sₙ2 reaction.

Figure 1: Comparison of Sₙ2 and Sₙ1 reaction pathways for Benzyl-α,α-d2 bromide.

Experimental Protocol: Competitive Kinetic Isotope Effect Measurement

A competitive KIE experiment is a highly accurate method for determining the isotope effect. In this setup, a mixture of the non-deuterated and deuterated starting materials is subjected to the reaction conditions, and the relative amounts of the deuterated and non-deuterated products are measured.

Step-by-Step Methodology:

-

Prepare an Equimolar Mixture: Accurately prepare a solution containing an equimolar mixture of Benzyl bromide and Benzyl-α,α-d2 bromide.

-

Reaction Setup: In a reaction vessel, combine the substrate mixture with the nucleophile and solvent under the desired reaction conditions (e.g., temperature, concentration).

-

Partial Reaction: Allow the reaction to proceed to a low conversion (typically 10-20%). This is crucial for the accuracy of the competitive method.

-

Quench the Reaction: Stop the reaction by adding a suitable quenching agent.

-

Product and Starting Material Analysis: Isolate the product mixture and the unreacted starting material mixture.

-

Isotopic Ratio Measurement: Determine the ratio of deuterated to non-deuterated species in both the product and the recovered starting material using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the relative integration of the benzylic protons and any residual protons in the deuterated compound. ²H NMR can directly quantify the deuterium content.[7][8][9]

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the relative abundance of the molecular ions of the deuterated and non-deuterated compounds.[10][11][12]

-

-

KIE Calculation: The KIE (k_H/k_D) can be calculated using the following equation:

k_H/k_D = ln(1 - f) / ln(1 - f * (R_p / R_s))

where:

-

f = fraction of reaction

-

R_p = ratio of deuterated to non-deuterated product

-

R_s = ratio of deuterated to non-deuterated starting material

-

| Reaction Type | Expected k_H/k_D | Rationale |

| Sₙ2 | ~1.05 - 1.15 | Small normal SKIE due to sp³ to sp²-like transition state. |

| Sₙ1 | ~1.15 - 1.25 | Larger normal SKIE due to full sp³ to sp² hybridization change in the rate-determining step. |

Table 1: Expected Secondary Kinetic Isotope Effects for Nucleophilic Substitution of Benzyl-α,α-d2 Bromide.

Application 2: Elucidating Mechanisms of Oxidative Addition in Organometallic Chemistry

Benzyl-α,α-d2 bromide is also a valuable tool for studying the mechanisms of oxidative addition to low-valent transition metal complexes, a fundamental step in many catalytic cycles.

Case Study: Oxidative Addition to Dimethylplatinum(II) Complexes

The oxidative addition of benzyl bromide to dimethylplatinum(II) complexes, such as [PtMe₂(NN)] (where NN is a bidentate nitrogen ligand), has been investigated using Benzyl-α,α-d2 bromide. The secondary α-deuterium kinetic isotope effects were measured to probe the nature of the transition state.[13][14]

In these studies, the k_H/k_D values were found to be close to 1 in polar solvents like acetone, but significantly larger in nonpolar solvents like benzene. This solvent dependence of the KIE provides insights into the "looseness" of the Sₙ2 transition state. In a nonpolar solvent, the transition state is thought to be more reactant-like (tighter), leading to a smaller KIE. Conversely, in a polar solvent that can better stabilize charge separation, the transition state is more product-like (looser), resulting in a larger KIE.[13][14]

Figure 2: Proposed Sₙ2 mechanism for the oxidative addition of Benzyl-α,α-d2 bromide to a Pt(II) complex.

| Solvent | Temperature (°C) | k_H/k_D | Reference |

| Acetone | 25 | ~1.0 | [13] |

| Benzene | 25 | >1.1 | [13] |

Table 2: Solvent Dependence of the Secondary Kinetic Isotope Effect in the Oxidative Addition of PhCH₂Br/PhCD₂Br to [PtMe₂(bpy)].

Broader Applications in Drug Development and Beyond

The insights gained from using Benzyl-α,α-d2 bromide extend beyond fundamental mechanistic studies. In drug development, understanding reaction mechanisms is crucial for process optimization and the synthesis of complex pharmaceutical intermediates. Furthermore, the deliberate introduction of deuterium into drug candidates, a strategy known as "deuterium switching," can alter their metabolic profiles.[4][15][16][17] By replacing hydrogen with deuterium at metabolically labile positions, the rate of enzymatic C-H bond cleavage can be slowed down due to the primary kinetic isotope effect. This can lead to:

-

Increased drug half-life: Requiring less frequent dosing.

-

Reduced formation of toxic metabolites: Improving the safety profile of a drug.

-

Enhanced therapeutic efficacy.

The knowledge of how deuteration affects reaction rates, gleaned from studies with model compounds like Benzyl-α,α-d2 bromide, provides a foundational understanding for the rational design of deuterated drugs.

Conclusion: A Versatile Probe for Mechanistic Insight

Benzyl-α,α-d2 bromide is a powerful and versatile tool for researchers in organic and organometallic chemistry. Its primary utility lies in the application of the kinetic isotope effect to differentiate between competing reaction pathways and to probe the structure of transition states. From elucidating the nuances of nucleophilic substitution to unraveling the complexities of organometallic transformations, this deuterated reagent provides a level of mechanistic detail that is often unattainable through other experimental methods. The principles and methodologies outlined in this guide serve as a foundation for leveraging the unique properties of Benzyl-α,α-d2 bromide to advance our understanding of chemical reactivity.

References

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Published November 8, 2025. Accessed January 12, 2026. [Link]

-

Puddephatt, R. J., et al. Secondary Kinetic Isotope Effects in Oxidative Addition of Benzyl Bromide to Dimethylplatinum(II) Complexes. Organometallics. 2013, 32(9), 2593-2598. [Link]

-

Gant, T. G. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. 2014, 57(9), 3595-3611. [Link]

-

Timmins, G. S. Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group Meeting. Published February 27, 2014. Accessed January 12, 2026. [Link]

-

Nabavizadeh, S. M., et al. Ligand-Mediated C–Br Oxidative Addition to Cycloplatinated(II) Complexes and Benzyl-Me C–C Bond Reductive Elimination from a Cycloplatinated(IV) Complex. ACS Omega. 2020, 5(44), 28675-28686. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Published November 5, 2025. Accessed January 12, 2026. [Link]

-

Mahmoud, A. R. Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. Published October 2025. Accessed January 12, 2026. [Link]

-

Why does benzyl bromide react under both Sn1 and Sn2 conditions? Study.com. Accessed January 12, 2026. [Link]

-

Application of deuterium in drug discovery. SlideShare. Published May 26, 2016. Accessed January 12, 2026. [Link]

-

Kinetic Isotope Effect Definition. Fiveable. Accessed January 12, 2026. [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. 2019, 62(11), 5276-5297. [Link]

-

Nabavizadeh, S. M., et al. Ligand-Mediated C–Br Oxidative Addition to Cycloplatinated(II) Complexes and Benzyl-Me C–C Bond Reductive Elimination from a Cycloplatinated(IV) Complex. ACS Omega. 2020, 5(44), 28675–28686. [Link]

-

Gomez-Gallego, M., & Sierra, M. A. Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. 2011, 111(8), 4857-4963. [Link]

-

Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting. Published September 14, 2005. Accessed January 12, 2026. [Link]

-

Kinetic isotope effect. Wikipedia. Accessed January 12, 2026. [Link]

-

Clot, E., & Eisenstein, O. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews. 2017, 117(3), 1784-1804. [Link]

-

Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Quora. Published December 5, 2016. Accessed January 12, 2026. [Link]

-

Puddephatt, R. J., et al. Secondary Kinetic Isotope Effects in Oxidative Addition of Benzyl Bromide to Dimethylplatinum(II) Complexes. Organometallics. 2013, 32(9), 2593-2598. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Published October 30, 2025. Accessed January 12, 2026. [Link]

-

Will benzyl halides undergo SN1 or SN2 mechanism in a polar aprotic solvent?. Chemistry Stack Exchange. Published December 27, 2023. Accessed January 12, 2026. [Link]

-

Ashenhurst, J. Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Published June 24, 2025. Accessed January 12, 2026. [Link]

-

SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. The Chemistry Notes. Published May 10, 2021. Accessed January 12, 2026. [Link]

-

Bourns, A. N., & Stothers, J. B. Carbon-13 kinetic isotope effects. IV. The effect of temperature on k12/k13 for benzyl halides in bimolecular reactions. Canadian Journal of Chemistry. 1968, 46(11), 1825-1828. [Link]

-

Kinetic Isotope Effects. Chemistry LibreTexts. Published May 4, 2024. Accessed January 12, 2026. [Link]

-

Brebner, K. J. A., et al. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide. Journal of Labelled Compounds and Radiopharmaceuticals. 2019, 62(10), 645-653. [Link]

-

Gant, T. G. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. 2014, 57(9), 3595-3611. [Link]

-

Sarpong, R. Use of Isotopes for Studying Reaction Mechanisms. Resonance. 1997, 2(8), 17-23. [Link]

-

Deuterium-scrambling experiment. ResearchGate. Accessed January 12, 2026. [Link]

-

Stille, J. K., & Lau, K. S. Y. Mechanisms of oxidative addition of organic halides to Group 8 transition-metal complexes. Accounts of Chemical Research. 1977, 10(12), 434-442. [Link]

-

Puddephatt, R. J., et al. Secondary Kinetic Isotope Effects in Oxidative Addition of Benzyl Bromide to Dimethylplatinum(II) Complexes. ResearchGate. Published April 12, 2013. Accessed January 12, 2026. [Link]

-

Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. Accessed January 12, 2026. [Link]

-

Chen, G., Shaughnessy, K. H., & Diao, T. Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. Organic Letters. 2015, 17(18), 4479-4481. [Link]

-

Luo, S., et al. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D₂O as Deuterium Source. Synlett. 2021, 32(01), 51-56. [Link]

-

Zhang, Y., & Wu, R. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. International Journal of Molecular Sciences. 2018, 19(11), 3386. [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Accessed January 12, 2026. [Link]

-

Reaction with deuterium-labelled benzyl alcohol. ResearchGate. Accessed January 12, 2026. [Link]

-

How Is Deuterium Used In NMR?. YouTube. Published June 13, 2025. Accessed January 12, 2026. [Link]

- Benzyl bromide synthesis method.

-

Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

-

Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. Accessed January 12, 2026. [Link]

-

“Non-Classical” Platinum Complexes: A Concise Review. Molecules. 2023, 28(12), 4787. [Link]

-

A mild procedure for the synthesis of allyl and benzyl α-hydroxyesters using O-allyl (benzyl)-N,N'-dicyclohexylisourea. ResearchGate. Published August 2025. Accessed January 12, 2026. [Link]

Sources

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. ias.ac.in [ias.ac.in]

- 5. homework.study.com [homework.study.com]

- 6. quora.com [quora.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. studymind.co.uk [studymind.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Secondary Kinetic Isotope Effects in Oxidative Addition of Benzyl Bromide to Dimethylplatinum(II) Complexes | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Deuterated Benzyl Bromide for Kinetic Isotope Effect Studies

This guide provides a comprehensive overview of the principles and practical applications of deuterated benzyl bromide in the study of kinetic isotope effects (KIEs). It is intended for researchers, scientists, and professionals in drug development who are seeking to leverage this powerful tool to elucidate reaction mechanisms and optimize molecular properties.

The Foundational Principle: The Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a powerful phenomenon leveraged by physical organic chemists to investigate reaction mechanisms.[1][2] It manifests as a change in the rate of a chemical reaction when an atom in one of the reactants is substituted with one of its heavier isotopes.[3] This effect is quantified as the ratio of the rate constant of the reaction with the lighter isotope (k_L) to the rate constant with the heavier isotope (k_H).

The origin of the KIE lies in the differences in zero-point vibrational energies between bonds involving different isotopes.[3][4] A bond to a heavier isotope has a lower vibrational frequency and consequently a lower zero-point energy.[4] This means that more energy is typically required to break a bond to a heavier isotope, leading to a slower reaction rate.[3]

KIEs are broadly classified into two main types:

-

Primary Kinetic Isotope Effects (PKIEs): These are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[3][5] For deuterium substitution, a PKIE (k_H/k_D) is typically greater than 2.[1]

-

Secondary Kinetic Isotope Effects (SKIEs): These occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[3][6] SKIEs are generally smaller than PKIEs, but they provide crucial information about changes in hybridization and the steric environment of the reaction center during the transition state.[6][7]

The magnitude of the KIE can provide profound insights into the transition state of a reaction.[3][7] For instance, a large primary KIE suggests a symmetric transition state where the bond to the isotope is significantly broken.[7][8]

Benzyl Bromide: A Versatile Substrate for Mechanistic Studies

Benzyl bromide is a particularly interesting substrate for KIE studies because it can react through both S_N1 and S_N2 mechanisms. The preferred pathway is influenced by the reaction conditions, such as the solvent and the nucleophile.

-

S_N1 Pathway: This unimolecular nucleophilic substitution proceeds through a carbocation intermediate.[9][10] Benzyl bromide can form a resonance-stabilized benzyl cation, making the S_N1 pathway viable.

-

S_N2 Pathway: This bimolecular nucleophilic substitution involves a backside attack by the nucleophile, leading to an inversion of stereochemistry.[9][10] As a primary alkyl halide, benzyl bromide is also sterically accessible for an S_N2 attack.[11]

The ability of benzyl bromide to react via these two distinct pathways makes it an excellent model system for using KIEs to distinguish between reaction mechanisms.

Deuterated Benzyl Bromide: The Key to Unlocking Mechanistic Details

The strategic placement of deuterium atoms on the benzyl bromide molecule allows for the probing of specific aspects of the reaction mechanism. The most common isotopologue used is α,α-dideuteriobenzyl bromide (PhCH_2Br-d_2), where the two hydrogen atoms on the benzylic carbon are replaced with deuterium.

Synthesis of Deuterated Benzyl Bromide

The synthesis of isotopically labeled compounds is a critical first step in any KIE study. One common method for preparing α,α-dideuteriobenzyl bromide involves the reduction of a corresponding benzoyl derivative with a deuterium source, followed by bromination. Another approach involves the direct bromination of deuterated toluene. A patented method describes the synthesis of benzyl bromide compounds directly from isotope-labeled benzene rings.[12] Commercial suppliers also offer deuterated benzyl bromide.

Table 1: Comparison of Synthetic Approaches for Deuterated Benzyl Bromide

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Reduction & Bromination | Benzoyl Chloride | Lithium aluminum deuteride, Phosphorus tribromide | High isotopic purity | Multi-step process |

| Direct Bromination | Toluene-d_8 | N-Bromosuccinimide | Fewer steps | Potential for side reactions |

| From Labeled Benzene | Isotope-labeled benzene | Paraformaldehyde, HBr, H_2SO_4, CCl_4 | Direct, one-step synthesis | Requires specialized starting materials[12] |

Interpreting KIEs with Deuterated Benzyl Bromide

The secondary α-deuterium KIE is particularly informative for distinguishing between S_N1 and S_N2 mechanisms.[3]

-

For an S_N1 reaction: The rate-determining step is the formation of the carbocation intermediate, where the hybridization of the α-carbon changes from sp³ to sp².[6] This leads to a significant decrease in the vibrational frequency of the C-H(D) bending modes, resulting in a normal secondary KIE (k_H/k_D > 1), typically in the range of 1.10-1.25 per deuterium atom.[3]

-

For an S_N2 reaction: The α-carbon is sp²-like in the trigonal bipyramidal transition state.[6][10] However, the transition state is more sterically crowded than the starting material, which can lead to an increase in the C-H(D) bending frequencies.[6][13] This often results in a smaller normal KIE (closer to 1) or even an inverse KIE (k_H/k_D < 1).[14]

The magnitude of the secondary α-deuterium KIE can also be influenced by the solvent polarity, with less polar solvents sometimes leading to larger KIEs in S_N2 reactions due to a looser transition state.[14][15]

Experimental Design and Protocol

A well-designed KIE experiment is crucial for obtaining reliable and interpretable data. There are two primary experimental setups for measuring KIEs:

-

Parallel Experiments: The rates of the reactions of the deuterated and non-deuterated substrates are measured in separate experiments under identical conditions.

-

Competition Experiments: A mixture of the deuterated and non-deuterated substrates is allowed to react, and the ratio of the products is determined.[3] This method is often more precise for measuring small KIEs.[5]

Step-by-Step Protocol for a Competition KIE Experiment

-

Prepare a Stock Solution: Accurately prepare a solution containing a known ratio of benzyl bromide and α,α-dideuteriobenzyl bromide.

-

Initiate the Reaction: Add the nucleophile and any other necessary reagents to the substrate mixture to start the reaction.

-

Monitor the Reaction: Follow the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Quench the Reaction: Stop the reaction at a specific conversion (typically low to avoid complications from isotopic enrichment of the starting material).

-

Analyze the Products: Determine the ratio of the deuterated and non-deuterated products using a sensitive analytical method like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5]

-

Calculate the KIE: The KIE can be calculated from the initial ratio of reactants and the final ratio of products.

Diagram 1: Workflow for a Competition KIE Experiment

Caption: The kinetic isotope effect can slow drug metabolism, leading to improved pharmacokinetics.

Conclusion

Deuterated benzyl bromide is an invaluable tool for probing the nuances of nucleophilic substitution reactions. The careful measurement and interpretation of kinetic isotope effects using this compound can provide definitive evidence for distinguishing between S_N1 and S_N2 pathways. Furthermore, the principles learned from such studies have direct applications in the field of drug development, where the strategic use of deuterium substitution can lead to safer and more effective medicines. This guide has provided a comprehensive overview of the theoretical underpinnings, experimental considerations, and practical applications of deuterated benzyl bromide in KIE studies, empowering researchers to confidently apply this technique in their own investigations.

References

-

Wikipedia. Kinetic isotope effect. [Link]

-

Organometallics. Secondary Kinetic Isotope Effects in Oxidative Addition of Benzyl Bromide to Dimethylplatinum(II) Complexes. ACS Publications. [Link]

-

Homework.Study.com. Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?. [Link]

-

Drug News & Perspectives. The kinetic isotope effect in the search for deuterated drugs. [Link]

-

Semantic Scholar. Secondary Kinetic Isotope Effects in Oxidative Addition of Benzyl Bromide to Dimethylplatinum(II) Complexes. [Link]

-

PubMed. The kinetic isotope effect in the search for deuterated drugs. [Link]

-

Canadian Journal of Chemistry. Isotope effects in nucleophilic substitution reactions. 11. Secondary a-deuterium kinetic isotope effects: a criterion of mechanism?. [Link]

-

Quora. Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]

-

Online Chemistry Learning. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

-

ResearchGate. Secondary Kinetic Isotope Effects in Oxidative Addition of Benzyl Bromide to Dimethylplatinum(II) Complexes | Request PDF. [Link]

-

Semantic Scholar. Stable isotope applications in drug development and the elucidation of mechanisms of drug metabolism. [Link]

-

NIH National Library of Medicine. Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics. [Link]

-

Dalal Institute. The SN2, SN1, Mixed SN1 and SN2, SNi, SN1′, SN2′, SNi′ and SET Mechanisms. [Link]

-

YouTube. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. [Link]

-

MDPI. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. [Link]

-

OSTI.GOV. Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. [Link]

- Google Patents.

-

University of California, Irvine. Isotope Effects Kinetic Isotope Effects (K.I.E.): the rate of a reaction changes with an isotopic substitution At fir. [Link]

-

ScienceDirect. Measurement and analysis of kinetic isotope effects. [Link]

-

Macmillan Group, Princeton University. Kinetic Isotope Effects in Organic Chemistry. [Link]

-

Chemistry LibreTexts. Kinetic Isotope Effects. [Link]

-

Indian Academy of Sciences. Use of Isotopes for Studying Reaction Mechanisms. [Link]

Sources

- 1. Portico [access.portico.org]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. pharmacy180.com [pharmacy180.com]

- 9. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. homework.study.com [homework.study.com]

- 12. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google Patents [patents.google.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Secondary Kinetic Isotope Effects in Oxidative Addition of Benzyl Bromide to Dimethylplatinum(II) Complexes | Semantic Scholar [semanticscholar.org]

The Deuterated Workhorse: A Technical Guide to the Applications of Deuterium-Labeled Benzyl Bromide in Organic Synthesis

For the modern organic chemist, precision is paramount. In the intricate dance of bond formation and cleavage, understanding the intimate details of a reaction mechanism or controlling the metabolic fate of a complex molecule can be the difference between a groundbreaking discovery and a synthetic dead end. It is in this pursuit of precision that isotopic labeling, particularly with deuterium, has emerged as an indispensable tool. This guide delves into the multifaceted applications of a uniquely valuable deuterated reagent: deuterium-labeled benzyl bromide.

This document eschews a rigid, templated format in favor of a structure that logically unfolds the power and versatility of this reagent. We will begin by exploring its synthesis, then journey through its core applications in mechanistic elucidation, drug development, and as a tracer in metabolic studies, providing both the theoretical underpinnings and practical, field-proven protocols.

The Foundation: Synthesis of Deuterium-Labeled Benzyl Bromide

The utility of any labeled compound is predicated on the accessibility and efficiency of its synthesis. Deuterium-labeled benzyl bromide can be prepared through several methods, with the choice of route often depending on the desired labeling pattern (on the aromatic ring or the benzylic position) and the available starting materials.

Protocol 1: Synthesis of Benzyl-α,α-d₂-bromide from Benzaldehyde-d₁

This protocol provides a straightforward method for introducing deuterium at the benzylic position, which is crucial for many of the applications discussed later.

Step-by-Step Methodology:

-

Reduction of Benzaldehyde-d₁: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve benzaldehyde-d₁ (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum deuteride (LiAlD₄) (0.5 eq) in THF. The use of LiAlD₄ ensures the introduction of a second deuterium atom at the benzylic position.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting aldehyde has been consumed.

-

Work-up: Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

-

Isolation of Benzyl-α,α-d₂-alcohol: Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield benzyl-α,α-d₂-alcohol.

-

Bromination: Dissolve the obtained benzyl-α,α-d₂-alcohol in anhydrous diethyl ether and cool to 0 °C. Add phosphorus tribromide (PBr₃) (0.4 eq) dropwise with stirring. Allow the reaction to warm to room temperature and stir for several hours.

-

Purification: Quench the reaction by pouring it over ice. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude benzyl-α,α-d₂-bromide can be purified by vacuum distillation.

Protocol 2: Direct Bromomethylation of Deuterated Benzene

For applications requiring a deuterated aromatic ring, a direct approach starting from benzene-d₆ is effective.[1]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask, combine carbon tetrachloride, paraformaldehyde (1.2 eq), and concentrated sulfuric acid (0.2 eq).[1]

-

Addition of Reagents: Warm the mixture to 40 °C and add hydrobromic acid (40% aqueous solution, 2.0 eq). Then, add benzene-d₆ (1.0 eq) and increase the temperature to 50-60 °C.[1]

-

Reaction: Stir the mixture vigorously for 8-10 hours at this temperature.[1]

-

Work-up and Purification: Cool the reaction to room temperature and wash sequentially with water, saturated sodium bicarbonate solution, and water. Extract the aqueous phase with dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate.[1]

-

Isolation: Remove the solvent by distillation at atmospheric pressure, then purify the resulting crude product by vacuum distillation to yield bromobenzyl-d₅-benzene.[1]

Unveiling Reaction Pathways: The Kinetic Isotope Effect in Action

One of the most powerful applications of deuterium-labeled benzyl bromide is in the elucidation of reaction mechanisms through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions that involve the cleavage of this bond in the rate-determining step.[2]

Distinguishing Sₙ1 and Sₙ2 Mechanisms

The substitution of deuterium at the α-carbon of benzyl bromide (benzyl-α,α-d₂-bromide) provides a classic example of a secondary kinetic isotope effect, which is invaluable for distinguishing between Sₙ1 and Sₙ2 reaction pathways.[2]

-

Sₙ2 Mechanism: In a typical Sₙ2 reaction, the α-carbon is sp²-hybridized in the transition state. This leads to a slight inverse KIE (kH/kD < 1) or a KIE close to unity, as the C-H(D) bending vibrations are slightly stiffer in the more sterically crowded transition state.

-

Sₙ1 Mechanism: In an Sₙ1 reaction, the rate-determining step is the formation of a carbocation, where the α-carbon rehybridizes from sp³ to sp². This change leads to a significant decrease in the C-H(D) bending vibrational frequencies, resulting in a normal KIE (kH/kD > 1), typically in the range of 1.1 to 1.2.[2]

Experimental Workflow: Probing Nucleophilic Substitution Mechanisms

Caption: Workflow for determining the KIE in nucleophilic substitution.

| Reaction Type | Typical kH/kD Value | Mechanistic Implication |

| Sₙ1 Solvolysis | ~1.1 - 1.2[2] | Rate-determining carbocation formation |

| Sₙ2 Substitution | ~0.9 - 1.05 | Concerted nucleophilic attack and leaving group departure |

Table 1: Typical Secondary α-Deuterium KIE Values for Benzyl Bromide Reactions

Enhancing Therapeutic Potential: Deuterium in Medicinal Chemistry

The "deuterium switch" is a prominent strategy in drug development where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium.[3] This can significantly alter the drug's pharmacokinetic profile due to the kinetic isotope effect. The stronger C-D bond can slow down metabolism by cytochrome P450 enzymes, leading to:

-

Increased half-life and metabolic stability: This can result in a reduced dosing frequency and lower overall dose.

-

Reduced formation of toxic metabolites: By blocking a specific metabolic pathway, deuteration can prevent the formation of harmful byproducts.

-

Improved therapeutic window: A more predictable metabolic profile can lead to a better balance between efficacy and side effects.

Deuterium-labeled benzyl bromide serves as a key building block for introducing a deuterated benzyl group into potential drug candidates. The benzylic position is a common site of metabolic oxidation due to the stability of the resulting benzylic radical or cation.[3]

Logical Flow: The Deuterium Switch Strategy

Caption: The decision-making process for developing a deuterated drug.

Tracing Biological Pathways: Deuterium-Labeled Benzyl Bromide in Metabolic Studies

Stable isotope tracers have become indispensable for mapping metabolic pathways in vivo.[4] Deuterium-labeled compounds, including those synthesized from deuterated benzyl bromide, can be administered to biological systems, and their metabolic fate can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to:

-

Elucidate complex metabolic networks: By following the incorporation of deuterium into various metabolites, the interconnectedness of different pathways can be revealed.

-

Quantify metabolic fluxes: The rate of appearance of deuterium in downstream metabolites provides a quantitative measure of the activity of specific metabolic routes.[4]

-

Identify novel metabolites: The characteristic isotopic signature of a deuterated compound can aid in the identification of previously unknown metabolic products.

For instance, a drug candidate containing a benzyl group synthesized from benzyl-d₇-bromide can be administered, and its metabolites can be readily identified in complex biological matrices by searching for the characteristic mass shift and isotopic pattern in the mass spectrum.

Expanding the Synthetic Toolkit: Further Applications

While the aforementioned areas represent the most prominent applications, the utility of deuterium-labeled benzyl bromide extends to other domains of organic synthesis.

Mechanistic Investigations of Other Reactions

The principle of the kinetic isotope effect can be applied to a variety of other reactions where a C-H bond at the benzylic position is involved in the rate-determining step. For example, in the Wittig reaction , the formation of the phosphorus ylide involves the deprotonation of the α-carbon of the phosphonium salt. Using a deuterated benzyl bromide to prepare the phosphonium salt can provide insights into the mechanism of ylide formation.[5][6][7]

Polymer Chemistry

Deuterated monomers are sometimes used in polymer synthesis to study polymerization mechanisms or to characterize the resulting polymers. Benzyl bromide and its derivatives can act as initiators in certain types of polymerization, such as cationic polymerization.[8] The use of a deuterated initiator could allow for the end-groups of the polymer chains to be specifically labeled, which can be useful for characterization by techniques like NMR or mass spectrometry.

Conclusion

Deuterium-labeled benzyl bromide is far more than a mere isotopically substituted reagent; it is a sophisticated tool that empowers chemists to probe the fundamental aspects of chemical reactivity and biological processes. From the subtle energetic differences that govern reaction mechanisms to the profound impact on the metabolic stability of life-saving drugs, the applications of this versatile compound are both broad and deep. As analytical techniques continue to advance in sensitivity and resolution, the role of deuterium-labeled benzyl bromide and other isotopically enriched building blocks is set to expand, further enabling the design of more efficient synthetic routes, the development of safer and more effective pharmaceuticals, and a deeper understanding of the intricate chemistry of life.

References

- Google Patents. (n.d.). Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings.

-

CDN. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Semantic Scholar. (2013). Secondary Kinetic Isotope Effects in Oxidative Addition of Benzyl Bromide to Dimethylplatinum(II) Complexes. Retrieved from [Link]

-

Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Retrieved from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674–1691. Retrieved from [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

-

Beilstein-Institut. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Retrieved from [Link]

-

ResearchGate. (n.d.). Isotope effects in nucleophilic substitution reactions. V. The mechanism of the decomposition of 1-phenylethyldimethylphenylammonium halides in chloroform. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings.

-

National Center for Biotechnology Information. (n.d.). D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved from [Link]

-

University of California, Santa Barbara. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Retrieved from [Link]

-

Chem-Station. (2015). Deuterium Labeling Reaction. Retrieved from [Link]

-

X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [Link]

-

Li, X. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzylpyrazinium Salts as Photo-Initiators in the Polymerization of Epoxide Monomers. Retrieved from [Link]

-

Control reactions to determine the origin of the side product benzyl benzoate. (n.d.). Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Initiators Are Used In Bulk Polymerization?. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzyl bromide – Knowledge and References. Retrieved from [Link]

-

The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions. (2021). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

Sources

- 1. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google Patents [patents.google.com]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Benzylpyrazinium Salts as Photo-Initiators in the Polymerization of Epoxide Monomers - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Power of Deuterium: A Guide to Benzyl-alpha,alpha-d2 Bromide as a Mechanistic Tracer in Metabolic Pathway Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful and indispensable technique in the field of metabolic research, providing unparalleled insights into the complex web of biochemical transformations that define cellular function.[1] Among the various isotopic tracers, deuterium-labeled compounds offer unique advantages for elucidating reaction mechanisms, quantifying metabolic fluxes, and studying drug metabolism.[2] This technical guide provides a comprehensive overview of the application of Benzyl-alpha,alpha-d2 bromide, a versatile reagent for introducing a deuterated benzyl moiety into molecules of interest. We will explore the fundamental principles underlying its use, from the kinetic isotope effect to practical considerations in experimental design and analysis. This document serves as a resource for researchers aiming to leverage this tool to gain a deeper, more quantitative understanding of metabolic pathways in drug discovery and development.

The Principle of Isotopic Tracing with Deuterium

Metabolic flux analysis (MFA) is a crucial methodology for quantitatively studying metabolism.[3] It relies on the use of stable isotope-labeled tracers to follow the journey of atoms through metabolic networks.[3][4][5] While ¹³C and ¹⁵N are commonly used to trace carbon and nitrogen backbones, deuterium (²H), a stable isotope of hydrogen, provides a unique lens through which to view metabolism.[6]

The Kinetic Isotope Effect (KIE)

The primary mechanism that makes deuterium labeling so informative is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-protium (C-H) bond.[7] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are often significantly slower when a C-D bond is present at that specific position.[7][8]

This phenomenon is invaluable for:

-

Identifying Rate-Limiting Steps: A significant KIE upon deuteration of a specific position indicates that C-H bond cleavage at that site is a rate-determining step in the metabolic transformation.[8]

-

Altering Metabolic Fates: By slowing a particular metabolic pathway (e.g., oxidation at the benzylic position), deuterium substitution can shift the metabolic flux towards alternative pathways, helping to identify and characterize them.[2][7]

-

Improving Pharmacokinetic Profiles: In drug development, deuteration at a site of rapid metabolism can increase a drug's half-life and overall exposure (AUC) while potentially reducing the formation of toxic metabolites.[7][9]

Figure 1: Conceptual diagram of the Kinetic Isotope Effect (KIE).

Why this compound?

The benzyl group is a common structural motif in many pharmaceutical compounds and endogenous molecules. Metabolism frequently occurs at the benzylic position (the α-carbon) via oxidation. This compound (C₆H₅CD₂Br) is an ideal reagent for introducing a deuterated tracer at this metabolically active site.[] Its utility stems from:

-

Reactivity: As a benzyl halide, it is a potent electrophile, readily reacting with nucleophiles such as alcohols, amines, and thiols to attach the deuterated benzyl group to a molecule of interest.[11]

-

Metabolic Relevance: Placing the deuterium atoms directly at the primary site of oxidative metabolism allows for the direct interrogation of pathways involving benzylic hydroxylation and subsequent reactions.[12]

-

Stable Labeling: The C-D bonds at the benzylic position are generally stable and not prone to non-enzymatic exchange with protons from aqueous environments, ensuring the label remains in place until a specific enzymatic reaction occurs.[13]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 51271-29-5 | [14][15][16] |

| Molecular Formula | C₆H₅CD₂Br | [11][14][16] |

| Molecular Weight | ~173.05 g/mol | [15][16] |

| Isotopic Purity | Typically ≥98 atom % D | [14][15][16] |

| Appearance | Colorless to Pale Yellow Liquid | [11][14] |

| Boiling Point | 198-199 °C | [15] |

| Density | ~1.455 g/mL at 25 °C |[15] |

Experimental Design and Core Protocols

A successful tracer study requires careful planning and execution. The general workflow involves synthesizing the labeled substrate, introducing it into the biological system, collecting samples over time, preparing the samples for analysis, and finally, quantifying the labeled and unlabeled species.

Figure 2: General experimental workflow for metabolic analysis using a deuterated tracer.

Protocol 1: In Vitro Metabolic Stability Assay with Liver Microsomes

This protocol is designed to assess the KIE on the rate of metabolism of a benzyl-d2 labeled compound. It uses liver microsomes, which are rich in cytochrome P450 enzymes responsible for much of oxidative drug metabolism.

Objective: To compare the rate of disappearance of a deuterated vs. non-deuterated parent compound.

Materials:

-

Test compound and its benzyl-d2 analog (e.g., 10 mM stock in DMSO).

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL.

-

NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions).[7]

-

Phosphate buffer (100 mM, pH 7.4).

-

Ice-cold Acetonitrile with an internal standard (e.g., 100 nM of a structurally similar, stable compound).

Procedure:

-

Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.[7]

-

Pre-incubation: Pre-warm the master mix and the liver microsome suspension to 37°C for 5 minutes in a shaking water bath.[7]

-

Initiate Reaction: To separate tubes for the deuterated and non-deuterated compounds, add the test compound to the master mix to a final concentration of 1 µM. Initiate the metabolic reaction by adding the liver microsome suspension (final concentration e.g., 0.5 mg/mL).[7]

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[7]

-

Quenching: Immediately add the aliquot to a tube containing a defined volume (e.g., 150 µL) of ice-cold acetonitrile with the internal standard to stop the enzymatic reaction and precipitate proteins.[7]

-

Sample Processing: Vortex the quenched samples vigorously. Centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C) to pellet the precipitated proteins.[7]

-

Analysis: Transfer the supernatant to an LC-MS vial and analyze for the remaining concentration of the parent compound using a validated LC-MS/MS method.[7]

Analytical Methodology: Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone analytical technique for stable isotope tracer studies.[1][17] Its high sensitivity and ability to differentiate compounds based on their mass-to-charge ratio make it ideal for distinguishing between deuterated and non-deuterated isotopologues.

Detecting the Labeled Molecules

This compound introduces two deuterium atoms, resulting in a mass shift of +2 Da compared to the unlabeled molecule.[15] When analyzing a downstream metabolite, the presence of a signal at M+2 relative to the unlabeled metabolite's signal confirms that the benzyl-d2 moiety has been retained.

Figure 3: Hypothetical metabolic fate of a benzyl-d2 labeled drug, showing retention of the deuterium label.

Data Analysis and Interpretation

The primary output from the LC-MS analysis is a chromatogram showing the intensity of specific ions over time.

-

Quantification: The concentration of the analyte is determined by integrating the area under the peak for its specific mass transition and normalizing it to the peak area of the internal standard.[18][19] This is crucial for correcting for variations in sample preparation and instrument response.[20]

-

Calculating Metabolic Stability: For the in vitro assay described in Protocol 1, plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.[7]

-

Interpreting the KIE: By comparing the half-lives of the deuterated (t½, D) and non-deuterated (t½, H) compounds, the KIE on metabolic clearance can be determined.

Table 2: Hypothetical Pharmacokinetic Data Illustrating the KIE

| Compound Version | In Vitro Half-life (t½, min) | Clearance (CL, mL/min/kg) | KIE (t½, D / t½, H) |

|---|---|---|---|

| Non-deuterated (Protio) | 25 | 15.2 | - |

| Benzyl-d2 Labeled | 100 | 3.8 | 4.0 |

A KIE value significantly greater than 1, as shown in the hypothetical data above, provides strong evidence that C-H bond cleavage at the benzylic position is a major rate-limiting step in the compound's metabolic clearance.

Challenges and Advanced Considerations

While powerful, the use of deuterated tracers is not without its complexities. A Senior Application Scientist must anticipate and mitigate these potential issues.

-

Isotopic Effects on Chromatography: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts from reverse-phase LC columns.[13][18] This chromatographic shift must be accounted for when developing analytical methods to ensure accurate peak identification and integration.

-

Potential for H/D Exchange: While benzylic C-D bonds are generally stable, it is critical to confirm that no back-exchange occurs under the experimental or sample processing conditions (e.g., extreme pH), which would compromise the integrity of the label.[13]

-

Metabolic Switching: A significant KIE at one position may dramatically increase metabolism at a different, previously minor site. A comprehensive metabolite identification study should be performed for both the deuterated and non-deuterated compounds to fully understand the metabolic landscape.

-

Synthesis and Purity: The synthesis of the labeled compound must be robust to ensure high isotopic purity (e.g., >98 atom % D).[15] The presence of unlabeled starting material can confound the interpretation of results, particularly in KIE studies.[21]

Conclusion

This compound is a powerful and versatile chemical tool for researchers in metabolism and drug development. By enabling the strategic introduction of deuterium at a metabolically labile benzylic position, it allows for the precise investigation of enzymatic mechanisms, the identification of rate-limiting metabolic steps via the kinetic isotope effect, and the elucidation of complex metabolic pathways. When combined with modern analytical techniques like high-resolution mass spectrometry, this tracer provides a quantitative and dynamic view of biochemical processes that is essential for advancing our understanding of cellular function and for the rational design of safer, more effective therapeutics.

References

- Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. (URL not available in search results)

- Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2009). Isotopomer-based metabolomic analysis of tumors. Current Opinion in Chemical Biology, 13(5-6), 460-466. (URL not available in search results)

-

Zhang, Q., & Yang, C. (2017). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. In Metabolic Flux Analysis (pp. 1-19). Humana Press, New York, NY. (URL: [Link])

-

Patti, G. J., Tautenhahn, R., & Siuzdak, G. (2012). Isotopic labeling-assisted metabolomics using LC–MS. Journal of Chromatography B, 905, 1-8. (URL: [Link])

-

Sato, Y., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2419. (URL: [Link])

-

Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Biotechnology, 19(1), 21-27. (URL: [Link])

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics. (URL: [Link])

-

Douglas, J. F. (1965). Metabolic fate of benzyl N-benzyl carbethoxyhydroxamate (W-398). The Journal of Pharmacology and Experimental Therapeutics, 150(1), 105-108. (URL: [Link])

-

Roston, D., & Kohen, A. (2014). Stereospecific multiple isotopic labeling of benzyl alcohol. Journal of labelled compounds & radiopharmaceuticals, 57(2), 75–77. (URL: [Link])

-

Steinhauser, M. L., et al. (2017). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. International Journal of Mass Spectrometry, 422, 118-126. (URL: [Link])

-

Roston, D., & Kohen, A. (2014). Stereospecific multiple isotopic labeling of benzyl alcohol. Journal of Labelled Compounds and Radiopharmaceuticals, 57(2), 75-7. (URL: [Link])

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]

-

Wang, C., et al. (2019). Spectral tracing of deuterium for imaging glucose metabolism. Nature Biomedical Engineering, 3(10), 822-833. (URL: [Link])

-

Fan, T. W. M., Lorkiewicz, P. K., & Higashi, R. M. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In The Handbook of Metabolic Phenotyping (pp. 143-172). Springer, Dordrecht. (URL: [Link])

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

Sciencemadness.org. (2023). Quick and partial report on benzyl bromide synthesis. Retrieved from [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. (URL: [Link])

-

Research Scientific. (n.d.). This compound, 98 ATOM % D. Retrieved from [Link]

-

Tsukada, H., et al. (2001). [14C]Benzyl acetate is a potential radiotracer for the measurement of glial metabolism in the rat brain. Nuclear Medicine and Biology, 28(5), 547-553. (URL: [Link])

-

Warth, M., et al. (2022). Performance Analysis of New Deuterium Tracer for Online Oil Consumption Measurements. SAE Technical Paper. (URL: [Link])

-

Lockley, W. J. S., et al. (2018). Benzylic deuteration of alkylnitroaromatics via amine-base catalysed exchange with deuterium oxide. Journal of Labelled Compounds and Radiopharmaceuticals, 61(1), 54-62. (URL: [Link])

-

Chidgey, M. A., & Caldwell, J. (1986). Studies on benzyl acetate. II. Use of specific metabolic inhibitors to define the pathway leading to the formation of benzylmercapturic acid in the rat. Food and Chemical Toxicology, 24(12), 1267-1271. (URL: [Link])

-

Macmillan Group, Princeton University. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

-

Li, X., et al. (2025). Metabolic pathway analysis of tumors using stable isotopes. Seminars in Cancer Biology, 113, 9-24. (URL: [Link])

-

Cross, J. R. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology, 1978, 269-283. (URL: [Link])

-

Marsh, E. N. G. (2008). Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. Methods in Enzymology, 440, 313-333. (URL: [Link])

-

ResearchGate. (2024). Reaction with deuterium-labelled benzyl alcohol. (URL: [Link])

Sources

- 1. Stable Isotope Tracers for Metabolic Pathway Analysis [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. CAS 51271-29-5: this compound | CymitQuimica [cymitquimica.com]

- 12. Studies on benzyl acetate. II. Use of specific metabolic inhibitors to define the pathway leading to the formation of benzylmercapturic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. Benzyl-α,α-d2 Bromide | CymitQuimica [cymitquimica.com]

- 15. Benzyl bromide-a,a-d2 D 98atom 51271-29-5 [sigmaaldrich.com]

- 16. scbt.com [scbt.com]

- 17. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 18. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to Isotopic Labeling with Benzyl-α,α-d2 Bromide for Mechanistic Elucidation

Abstract

Isotopic labeling is a powerful technique used to trace the journey of molecules through chemical reactions, providing invaluable insights into complex reaction mechanisms.[1][2] This guide offers an in-depth exploration of the use of a specific, highly effective labeling reagent, Benzyl-α,α-d2 bromide, for the elucidation of organic reaction mechanisms. We will delve into the foundational principles of isotopic labeling, the significance of the kinetic isotope effect (KIE), and provide practical, step-by-step protocols for synthesis, experimental execution, and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced technique to solve intricate mechanistic puzzles.[3][4]

The Principle: Why Use Isotopes to Study Mechanisms?

At its core, isotopic labeling involves replacing an atom in a reactant molecule with one of its isotopes—atoms of the same element with a different number of neutrons.[1] This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a powerful "tag" that can be tracked throughout a reaction.[2] By determining the position of the isotopic label in the final products, we can deduce the pathway the molecule took, identify bond-breaking and bond-forming steps, and characterize transient intermediates.[5][6]